molecular formula C21H35N3O7 B12425659 BCN-PEG3-oxyamine

BCN-PEG3-oxyamine

Cat. No.: B12425659
M. Wt: 441.5 g/mol
InChI Key: CJESEDMIVLMLCQ-DFNIBXOVSA-N
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Description

BCN-PEG3-oxyamine is a heterobifunctional linker that contains a bicyclo[6.1.0]nonyne (BCN) moiety for click chemistry reactions and an oxyamine group for oxime ligation . This compound is widely used in bioconjugation and click chemistry due to its high reactivity and biocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

BCN-PEG3-oxyamine can be synthesized through a series of chemical reactions involving the introduction of the BCN and oxyamine groups onto a polyethylene glycol (PEG) backbone. The synthesis typically involves the following steps:

    Introduction of BCN Group: The BCN moiety is introduced onto the PEG chain through a reaction with a suitable BCN precursor.

    Introduction of Oxyamine Group: The oxyamine group is then introduced through a reaction with an oxyamine precursor

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

BCN-PEG3-oxyamine undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The BCN moiety participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules

    Oxime Ligation: The oxyamine group reacts with aldehydes and ketones to form stable oxime bonds

Common Reagents and Conditions

    Click Chemistry: Common reagents include azide-containing molecules, and the reaction typically occurs under mild conditions without the need for a catalyst

    Oxime Ligation: Common reagents include aldehydes and ketones, and the reaction is often carried out in aqueous or organic solvents

Major Products Formed

    Click Chemistry: The major products are cycloaddition adducts formed between the BCN moiety and azide-containing molecules

    Oxime Ligation: The major products are oxime bonds formed between the oxyamine group and aldehydes or ketones

Scientific Research Applications

BCN-PEG3-oxyamine has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex molecules through click chemistry and oxime ligation

    Biology: Employed in bioconjugation techniques to label biomolecules such as proteins, nucleic acids, and carbohydrates

    Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery

    Industry: Applied in the production of functional materials and nanomaterials for various industrial applications

Mechanism of Action

BCN-PEG3-oxyamine exerts its effects through two primary mechanisms:

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN moiety undergoes a cycloaddition reaction with azide-containing molecules, forming stable triazole linkages

    Oxime Ligation: The oxyamine group reacts with aldehydes and ketones to form stable oxime bonds, facilitating the conjugation of various biomolecules

Comparison with Similar Compounds

BCN-PEG3-oxyamine can be compared with other similar compounds, such as:

    BCN-PEG4-oxyamine: Similar to this compound but with an additional PEG unit, providing increased solubility and flexibility.

    BCN-PEG2-oxyamine: Contains one less PEG unit, resulting in slightly different solubility and reactivity properties.

    BCN-PEG3-amine: Lacks the oxyamine group, making it suitable for different types of bioconjugation reactions.

This compound is unique due to its balanced properties of solubility, reactivity, and biocompatibility, making it a versatile tool in various scientific and industrial applications .

Properties

Molecular Formula

C21H35N3O7

Molecular Weight

441.5 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C21H35N3O7/c22-31-16-20(25)23-7-9-27-11-13-29-14-12-28-10-8-24-21(26)30-15-19-17-5-3-1-2-4-6-18(17)19/h17-19H,3-16,22H2,(H,23,25)(H,24,26)/t17-,18+,19?

InChI Key

CJESEDMIVLMLCQ-DFNIBXOVSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CON)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CON)CCC#C1

Origin of Product

United States

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